2'-O-Methyl-5-hydroxyMethyluridine

概要

説明

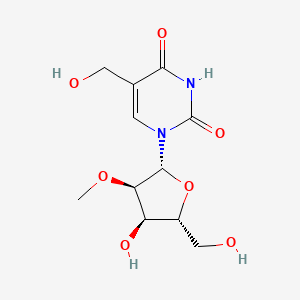

2’-O-Methyl-5-hydroxyMethyluridine is a modified nucleoside that has garnered significant attention in the fields of biochemistry and molecular biology. This compound is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is methylated, and the 5’ position of the uracil base is hydroxymethylated. These modifications confer unique properties to the nucleoside, making it a valuable tool in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-5-hydroxyMethyluridine typically involves multiple steps, starting from uridine. The key steps include:

Protection of the hydroxyl groups: on the ribose sugar to prevent unwanted reactions.

Methylation of the 2’ hydroxyl group: using methylating agents such as methyl iodide in the presence of a base like sodium hydride.

Hydroxymethylation of the 5’ position: of the uracil base, which can be achieved using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of 2’-O-Methyl-5-hydroxyMethyluridine may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

化学反応の分析

Types of Reactions: 2’-O-Methyl-5-hydroxyMethyluridine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group at the 5’ position can be oxidized to formyl or carboxyl groups.

Reduction: The hydroxymethyl group can be reduced to a methyl group.

Substitution: The methyl group at the 2’ position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products:

Oxidation: 5-Formyluridine, 5-Carboxyuridine.

Reduction: 5-Methyluridine.

Substitution: 2’-Azido-5-hydroxyMethyluridine, 2’-Thio-5-hydroxyMethyluridine.

科学的研究の応用

Scientific Research Applications

The compound has been utilized in several areas of scientific inquiry:

1. Chemistry

- Building Blocks for Oligonucleotides : 2'-OMe-5-hmU serves as a crucial building block in synthesizing modified oligonucleotides. These oligonucleotides are essential for studying nucleic acid interactions and developing new chemical probes for biological research .

2. Biology

- RNA Stability Studies : The incorporation of 2'-OMe-5-hmU into RNA molecules allows researchers to investigate the effects of methylation on RNA stability and function. The methylation at the 2' position protects RNA from degradation by ribonucleases, enhancing its longevity in biological systems .

- Gene Regulation : This compound can modulate gene expression by affecting RNA processing and translation, making it a valuable tool in understanding gene regulation mechanisms.

3. Medicine

- Antiviral Properties : Research is ongoing into the potential antiviral properties of 2'-OMe-5-hmU, particularly its role as a component in developing nucleoside analog drugs that could combat viral infections .

- Therapeutic Development : The compound is being explored for its use in nucleic acid-based therapeutics, including RNA interference (RNAi) technologies and other gene therapy approaches .

4. Industry

- Diagnostic Tools : In industrial applications, 2'-OMe-5-hmU is utilized in producing nucleic acid-based diagnostic tools, which can detect specific RNA sequences associated with diseases .

Case Studies

Several studies have demonstrated the practical applications of this compound:

- Synthesis and Incorporation into RNA : Research has shown successful incorporation of this modified nucleoside into RNA oligonucleotides, which has implications for high-throughput sequencing methods and identifying proteins that recognize these modifications .

- Stability Analysis in Human Cells : A study investigated the stability of RNA containing 2'-OMe-5-hmU in human cells using liquid chromatography-mass spectrometry (LC-MS). Results indicated that this modification significantly enhances RNA stability compared to unmodified counterparts .

- Therapeutic Applications : Ongoing research is exploring how incorporating 2'-OMe-5-hmU into therapeutic agents can improve their efficacy against viral infections by enhancing their stability and bioavailability within biological systems .

作用機序

The mechanism of action of 2’-O-Methyl-5-hydroxyMethyluridine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA molecules. The methylation at the 2’ position enhances the stability of RNA by protecting it from enzymatic degradation. The hydroxymethyl group at the 5’ position can participate in hydrogen bonding, affecting the base-pairing properties and overall conformation of the RNA.

Molecular Targets and Pathways:

RNA Stability: The compound stabilizes RNA molecules by preventing degradation by ribonucleases.

Gene Regulation: It can modulate gene expression by affecting RNA processing and translation.

類似化合物との比較

2’-O-Methyl-5-hydroxyMethyluridine can be compared with other modified nucleosides such as:

2’-O-Methyluridine: Lacks the hydroxymethyl group at the 5’ position, making it less versatile in hydrogen bonding interactions.

5-HydroxyMethyluridine: Lacks the methyl group at the 2’ position, resulting in lower stability against enzymatic degradation.

5-Formyluridine: An oxidized form of 5-hydroxyMethyluridine, which can participate in different chemical reactions.

Uniqueness: The combination of methylation at the 2’ position and hydroxymethylation at the 5’ position makes 2’-O-Methyl-5-hydroxyMethyluridine unique in its ability to enhance RNA stability and participate in diverse chemical interactions.

生物活性

2'-O-Methyl-5-hydroxyMethyluridine (commonly referred to as 2'-O-Me-5-HMUr) is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by the addition of a hydroxymethyl group at the 5-position and a methoxy group at the 2'-position of the uridine structure.

- CAS Number : 910050-95-2

- Molecular Formula : C10H13N2O6

The biological activity of 2'-O-Me-5-HMUr primarily revolves around its role as a nucleoside analog, which can interfere with nucleic acid synthesis and function. The following mechanisms have been proposed:

- Inhibition of DNA/RNA Synthesis : As a nucleoside analog, it competes with natural nucleosides for incorporation into RNA and DNA, leading to chain termination or faulty transcription/replication processes.

- Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells, enhancing cell death in malignancies.

- Antitumor Activity : It has shown broad antitumor activity against various cancer types, particularly lymphoid malignancies, by targeting pathways essential for tumor cell survival.

Cytotoxicity Studies

Research has demonstrated that 2'-O-Me-5-HMUr exhibits significant cytotoxic effects on various cancer cell lines. A summary of findings from relevant studies is presented in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15 | Inhibition of RNA synthesis | |

| Jurkat | 10 | Induction of apoptosis | |

| A549 (Lung Cancer) | 12 | Disruption of cell cycle |

Case Studies

- Case Study on Lymphoid Malignancies :

- In Vitro Analysis :

Advantages and Limitations

The use of this compound presents several advantages and limitations:

Advantages

- Broad Antitumor Activity : Effective against multiple cancer types.

- Mechanism Diversity : Engages various mechanisms including apoptosis induction and inhibition of nucleic acid synthesis.

Limitations

- Potential Toxicity : As with many nucleoside analogs, there is a risk of off-target effects leading to toxicity in normal cells.

- Resistance Development : Tumor cells may develop resistance to nucleoside analogs over time.

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O7/c1-19-8-7(16)6(4-15)20-10(8)13-2-5(3-14)9(17)12-11(13)18/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQLVUOUHLNLDA-FDDDBJFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。